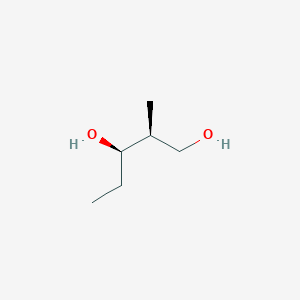
(2S,3R)-2-Methyl-1,3-pentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Methyl-1,3-pentanediol is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the enantioselective reduction of 2-methyl-3-pentanone using chiral catalysts. Another method includes the asymmetric hydrogenation of 2-methyl-3-pentenoic acid derivatives. These reactions typically require specific catalysts and conditions to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods are environmentally friendly and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Methyl-1,3-pentanediol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and stereoselective processes.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its interactions and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid
- (2S,3R)-3-Amino-2-hydroxydecanoic acid .
Uniqueness
(2S,3R)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
94339-79-4 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
(2S,3R)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
SPXWGAHNKXLXAP-NTSWFWBYSA-N |
Isomerische SMILES |
CC[C@H]([C@@H](C)CO)O |
Kanonische SMILES |
CCC(C(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


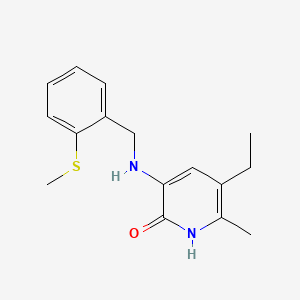
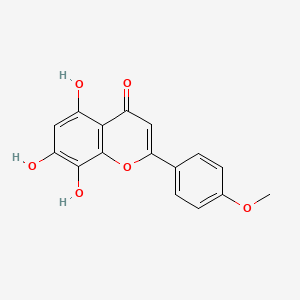


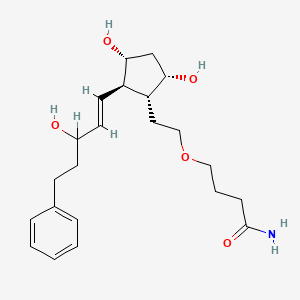
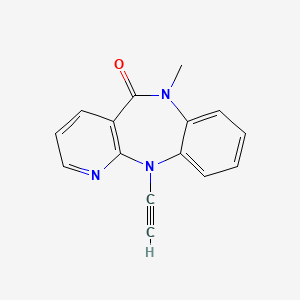



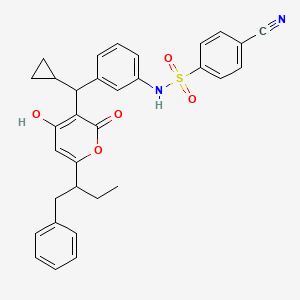
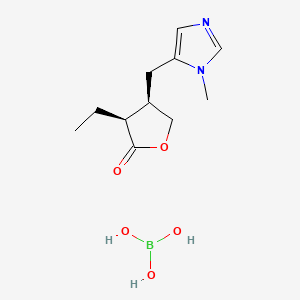
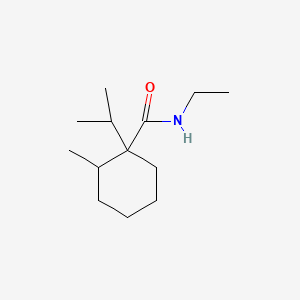
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

